

In-Depth Technical Guide: 4-(4-Nitrophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrimidin-2-amine

Cat. No.: B1305213

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(4-Nitrophenyl)pyrimidin-2-amine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes information from related pyrimidine derivatives to present its core chemical identifiers, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its synthesis, characterization, and potential therapeutic applications based on the activities of structurally analogous molecules.

Chemical Identity and Properties

The fundamental identifiers for **4-(4-Nitrophenyl)pyrimidin-2-amine** are crucial for its accurate sourcing and characterization.

Identifier	Value
IUPAC Name	4-(4-nitrophenyl)pyrimidin-2-amine
CAS Number	99361-84-9
Molecular Formula	C ₁₀ H ₈ N ₄ O ₂
Molecular Weight	216.20 g/mol
Canonical SMILES	C1=CC(=CC=C1C2=NC=NC(=C2)N)--INVALID-LINK--[O-]

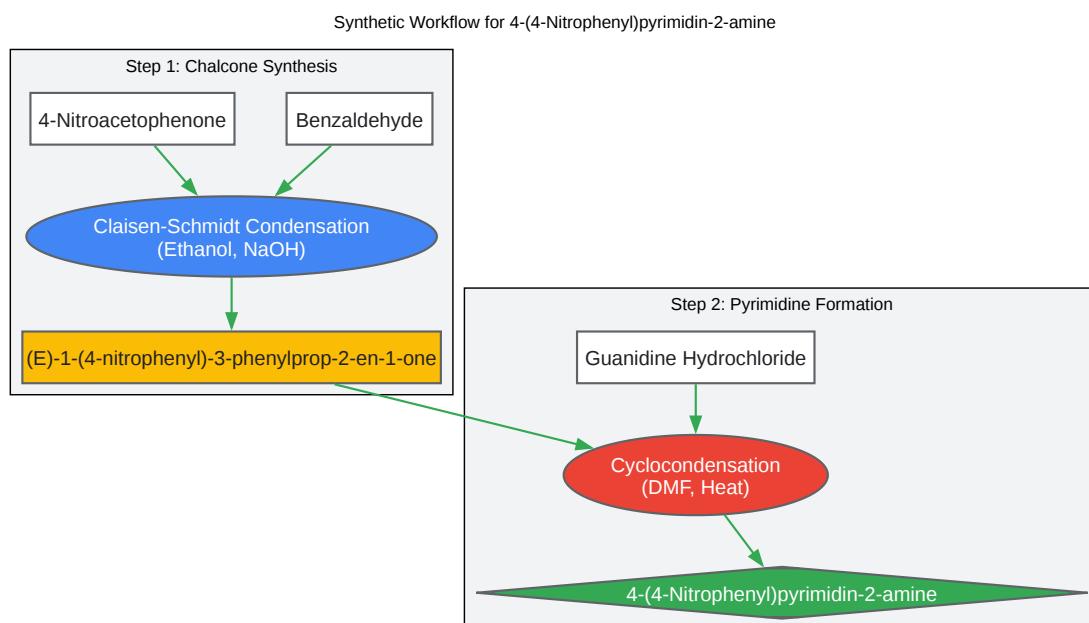
Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-(4-Nitrophenyl)pyrimidin-2-amine** is not extensively documented, a reliable synthetic route can be extrapolated from established methods for preparing 2-aminopyrimidine derivatives. The most common approach involves the condensation of a chalcone with guanidine hydrochloride.

General Experimental Protocol: Synthesis via Chalcone Condensation

This protocol describes a two-step process, starting with the synthesis of the chalcone intermediate, followed by its cyclization with guanidine to form the final pyrimidine ring.

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)


- Reaction Setup: In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
- Catalysis: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred mixture at room temperature.
- Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then

dried.

- Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Synthesis of **4-(4-Nitrophenyl)pyrimidin-2-amine**

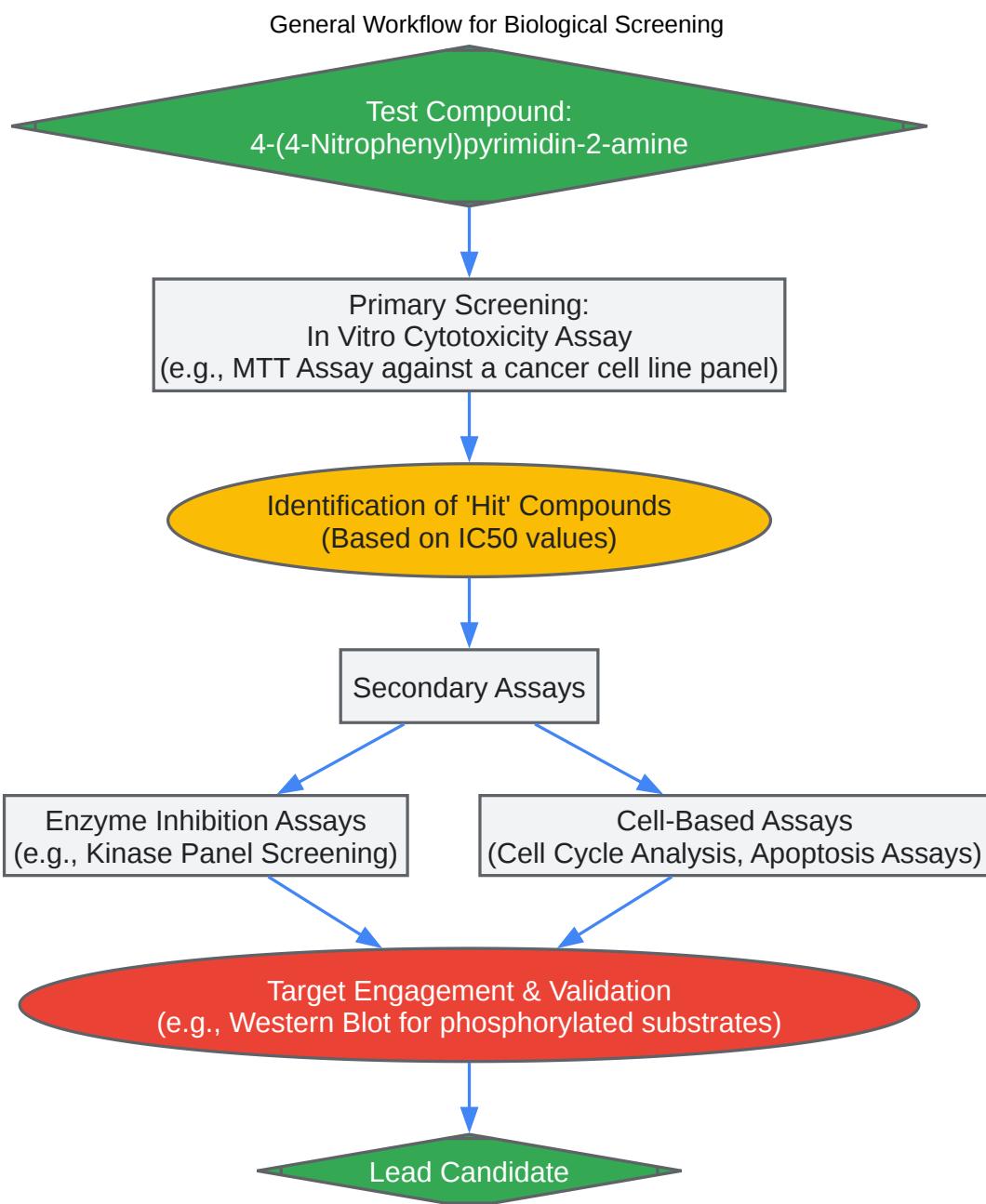
- Reaction Setup: To a solution of the synthesized chalcone from Step 1 (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1.5 equivalents).
- Reaction: Heat the mixture at 50-60°C for 6-8 hours.
- Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure **4-(4-Nitrophenyl)pyrimidin-2-amine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(4-Nitrophenyl)pyrimidin-2-amine**.

Potential Biological Activities and Therapeutic Applications

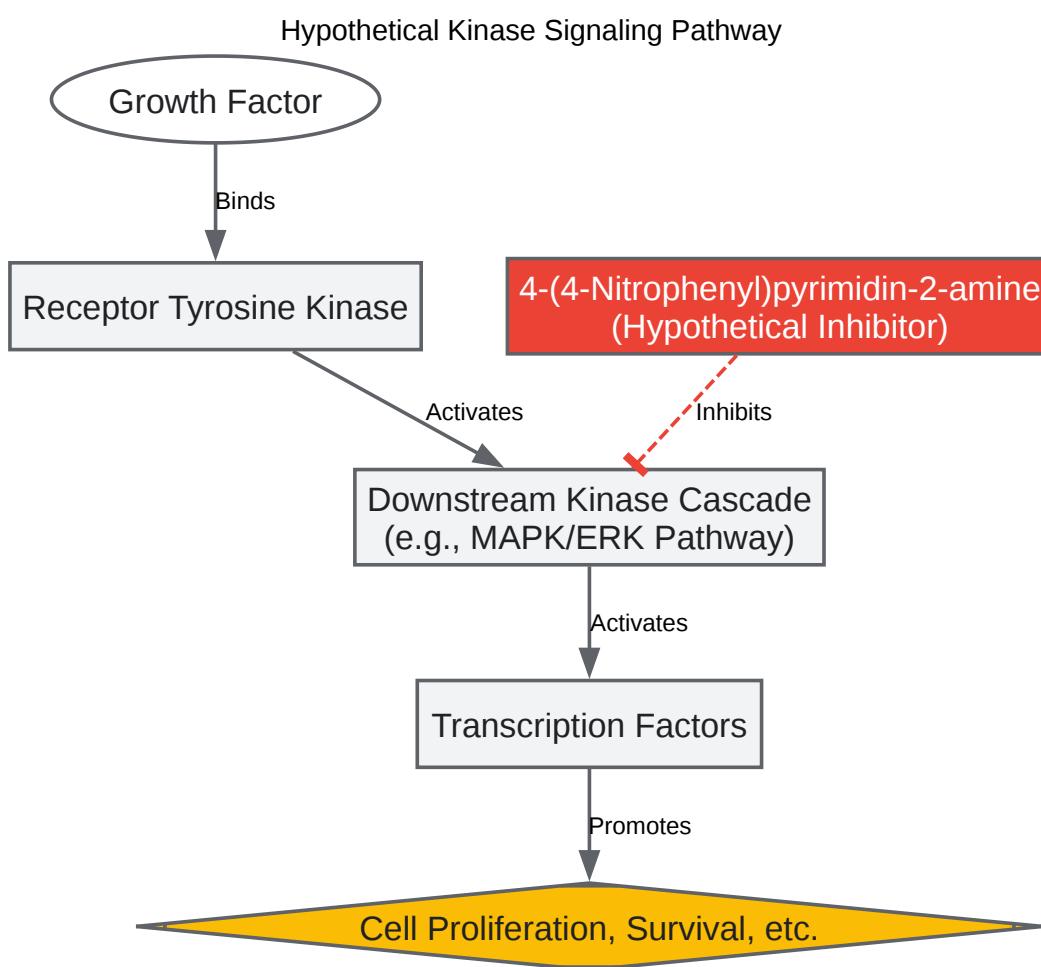
Direct biological data for **4-(4-Nitrophenyl)pyrimidin-2-amine** is scarce in publicly accessible literature. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and its derivatives have exhibited a wide range of biological activities.


Structurally related compounds, such as N-arylpurimidin-2-amines and other substituted purimidines, have been reported to possess:

- **Anti-inflammatory Activity:** Some 4,6-diarylpurimidin-2-amines have shown significant anti-inflammatory effects in preclinical models.
- **Anticancer Properties:** The purimidine core is central to many anticancer agents. For instance, N-(4-Nitrophenyl)pyridin-2-amine derivatives (a similar scaffold) are known to act as potent kinase inhibitors, targeting enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation.
- **Kinase Inhibition:** The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Given these precedents, it is plausible that **4-(4-Nitrophenyl)pyrimidin-2-amine** could be a candidate for screening in anticancer and anti-inflammatory assays.

Hypothetical Experimental Workflow for Biological Screening


The following workflow outlines a standard procedure for the initial biological evaluation of a novel compound like **4-(4-Nitrophenyl)pyrimidin-2-amine**, focusing on a potential anticancer application.

[Click to download full resolution via product page](#)

Caption: General workflow for biological screening of a test compound.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar pyrimidine-based molecules, a likely target class for **4-(4-Nitrophenyl)pyrimidin-2-amine** is the protein kinase family. The diagram below illustrates a simplified, generic kinase signaling pathway that is often implicated in cancer and could be a hypothetical target for this compound.

[Click to download full resolution via product page](#)

Caption: A hypothetical kinase signaling pathway potentially targeted by the compound.

Conclusion

4-(4-Nitrophenyl)pyrimidin-2-amine represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and inflammation. While specific biological data is currently limited, its structural features suggest that it may exhibit interesting pharmacological properties. This guide provides a foundational framework for its synthesis and a logical starting point for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(4-Nitrophenyl)pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305213#4-4-nitrophenyl-pyrimidin-2-amine-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1305213#4-4-nitrophenyl-pyrimidin-2-amine-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com